molecular formula C13H11NO2 B3021831 methyl (E)-3-(3-quinolinyl)-2-propenoate CAS No. 66417-78-5

methyl (E)-3-(3-quinolinyl)-2-propenoate

Cat. No.: B3021831
CAS No.: 66417-78-5
M. Wt: 213.23 g/mol
InChI Key: GVXTZYRMZZIIKT-UHFFFAOYSA-N
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Description

Methyl (E)-3-(3-quinolinyl)-2-propenoate is an organic compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is characterized by the presence of a quinoline ring system attached to a propenoate moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-3-(3-quinolinyl)-2-propenoate typically involves the condensation of 3-quinolinecarboxaldehyde with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation mechanism .

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient and scalable methods, such as microwave-assisted synthesis or solvent-free reaction conditions. These methods not only improve the yield and purity of the product but also reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(3-quinolinyl)-2-propenoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (E)-3-(3-quinolinyl)-2-propenoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl (E)-3-(3-quinolinyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the propenoate moiety, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

methyl 3-quinolin-3-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)7-6-10-8-11-4-2-3-5-12(11)14-9-10/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXTZYRMZZIIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345222
Record name 3-(Quinolin-3-yl)acrylic Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66417-78-5
Record name 3-(Quinolin-3-yl)acrylic Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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